4-hydroxy-1-pentofuranosylpyrimidine-2(1H)-thione
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Overview
Description
2-Thiouridine is a modified nucleoside found in transfer RNA (tRNA). It is characterized by the substitution of a sulfur atom at the C2 position of uridine, which significantly alters its chemical properties. This modification is known to stabilize uridine-adenosine base pairs and destabilize uridine-guanine wobble pairs, playing a crucial role in the structure and function of RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-thiouridine typically involves the thiolation of uridine. One common method includes the use of Lawesson’s reagent or phosphorus pentasulfide (P2S5) to introduce the sulfur atom at the C2 position of uridine. The reaction is usually carried out in an organic solvent such as pyridine or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of 2-thiouridine may involve similar thiolation reactions but on a larger scale. The process must ensure high purity and yield, often requiring additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Thiouridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom back to its original state.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Restored 2-thiouridine.
Substitution: Various substituted uridine derivatives.
Scientific Research Applications
2-Thiouridine has a wide range of applications in scientific research:
Mechanism of Action
2-Thiouridine exerts its effects primarily through its incorporation into RNA. The sulfur atom at the C2 position enhances the stability of uridine-adenosine base pairs and destabilizes uridine-guanine wobble pairs. This modification influences the conformation and stability of RNA, affecting processes such as translation and RNA replication. In antiviral applications, 2-thiouridine inhibits RNA synthesis by viral RNA-dependent RNA polymerase, reducing viral RNA replication .
Comparison with Similar Compounds
4-Thiouridine: Another thiolated uridine derivative with sulfur at the C4 position.
2-Thiocytidine: A thiolated cytidine derivative with sulfur at the C2 position.
2-Thioribothymidine: A thiolated thymidine derivative with sulfur at the C2 position
Uniqueness: 2-Thiouridine is unique due to its specific placement of sulfur at the C2 position, which confers distinct structural and functional properties. This modification is highly conserved in tRNA across different organisms, highlighting its evolutionary significance .
Biological Activity
4-Hydroxy-1-pentofuranosylpyrimidine-2(1H)-thione is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound this compound belongs to the class of thio-pyrimidine derivatives. Its structure features a pyrimidine ring substituted with a hydroxyl group and a pentofuranosyl moiety, which is crucial for its biological interactions. The synthesis typically involves the reaction of appropriate pyrimidine precursors with sulfur-containing reagents, allowing for the introduction of the thione functionality.
The biological activity of this compound can be attributed to several mechanisms:
1. Antiproliferative Activity:
Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of hydroxypyridones and thio-pyridones have shown potent cytotoxicity and are being explored as potential anticancer agents .
2. Enzyme Inhibition:
Thio derivatives often act as inhibitors of zinc-dependent metalloenzymes such as histone deacetylases (HDACs) and matrix metalloproteases (MMPs). These enzymes play critical roles in cancer progression and metastasis, making their inhibition a valuable therapeutic target .
3. Antiplatelet Activity:
Some studies suggest that thio derivatives may also exhibit antiplatelet properties, which could be beneficial in preventing thrombus formation. This activity is often linked to the modulation of reactive oxygen species (ROS) production in platelets .
Biological Activity Data
The following table summarizes the biological activities observed for this compound and related compounds:
Activity | IC50 Value (µM) | Cell Line/Model | Reference |
---|---|---|---|
Cytotoxicity | 10 - 20 | A549 (lung cancer) | |
HDAC Inhibition | <100 | Various cancer cell lines | |
Antiplatelet Activity | 5 - 15 | TRAP-6 induced platelet aggregation |
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating the antiproliferative effects of similar thio derivatives, it was reported that compounds demonstrated significant cytotoxicity against A549 lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of HDACs by thio derivatives, revealing that certain compounds exhibited IC50 values in the nanomolar range. This suggests that these compounds could serve as lead candidates for developing HDAC inhibitors with anticancer properties .
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c12-3-4-6(14)7(15)8(16-4)11-2-1-5(13)10-9(11)17/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTBSTBJLVYKAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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